molecular formula C6H14N2 B098093 Cyclohexane-1,4-diamine CAS No. 15827-56-2

Cyclohexane-1,4-diamine

Cat. No.: B098093
CAS No.: 15827-56-2
M. Wt: 114.19 g/mol
InChI Key: VKIRRGRTJUUZHS-UHFFFAOYSA-N
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Description

Cyclohexane-1,4-diamine (C₆H₁₄N₂) is a six-membered cycloaliphatic diamine with amino groups at the 1 and 4 positions. It exists as cis- and trans-isomers (CAS 3114-70-3 and 2615-25-0, respectively), with the trans isomer having a molecular weight of 114.19 . The compound is commercially available in varying purities (98%+) and quantities (1g–25g) . Its structural rigidity and dual amine functionality make it valuable in pharmaceuticals, coordination chemistry, and polymer synthesis. For example, substituted derivatives are used in opioid receptor modulation for pain management , and its complexes with metals like Zn(II) and Co(II) are studied for catalytic applications .

Preparation Methods

Hofmann Degradation of Cyclohexane-1,4-Dicarboxylic Acid Diamide

Starting Materials and Amidation

The synthesis begins with cyclohexane-1,4-dicarboxylic acid or its esters (monomeric, oligomeric, or polymeric). Key steps include:

  • Ammonolysis in polyhydric alcohols : Ethylene glycol, diethylene glycol, or 1,4-butane diol are used as solvents. Cyclohexane-1,4-dicarboxylic acid esters react with ammonia under 0.1–50 bar pressure at 50–160°C to form the diamide .

  • Isolation of insoluble diamide : Only the water-insoluble diamide fraction is retained, achieving up to 84% yield. Recycling the glycolic mother liquor increases yields to >95% .

Table 1: Amidation Reaction Conditions and Yields

ParameterRange/ValueYield (%)
Temperature50–160°C84–95
Ammonia pressure0.1–50 bar
SolventEthylene glycol

Chlorination to Cyclohexane-1,4-Dicarboxylic Acid-Bis-N-Chloramide

The diamide undergoes chlorination to form the bis-N-chloramide intermediate:

  • Conditions : Exothermic reaction at 5–25°C, diluted to 100–200 g/L in water or aqueous mineral acid .

  • Pressure : 1–6 bar optimizes reaction kinetics without excessive equipment costs .

Table 2: Chlorination Optimization

ParameterRange/ValueOutcome
Temperature5–25°CMinimizes hydrolysis byproducts
Pressure1–6 barReduced reaction time

Alkaline Hydrolysis to Trans-Cyclohexane-1,4-Diamine

The bis-N-chloramide is treated with stoichiometric NaOH or Ca(OH)₂:

  • Reaction : Conducted at 30–80°C in aqueous suspension (5–45% concentration) .

  • Isolation : The trans-diamine precipitates in high purity (90% yield) or is extracted via chloroform .

Table 3: Hydrolysis and Isolation Parameters

ParameterRange/ValueYield (%)
Temperature30–80°C90
BaseNaOH/Ca(OH)₂

Stereochemical Considerations and Trans Isomer Synthesis

The Hofmann degradation’s stereospecificity ensures exclusive trans-isomer formation, regardless of starting material geometry . Key factors include:

  • Steric control : The chair conformation of the cyclohexane ring in intermediates directs trans-product formation.

  • Byproduct suppression : Using polyhydric alcohols minimizes cis-isomer contamination.

Reaction Optimization and Yield Enhancement

  • Recycled solvents : Reusing ethylene glycol mother liquor increases diamide yield from 80% to >95% .

  • Temperature control : Maintaining chlorination below 25°C prevents dicarboxylic acid formation .

Applications of Synthesized Trans-Cyclohexane-1,4-Diamine

The trans-isomer is preferred for:

  • Polyurethane production : Phosgenation yields trans-cyclohexane-1,4-diisocyanate, a key monomer .

  • High-performance polymers : Trans-configuration enhances thermal stability and mechanical strength .

Chemical Reactions Analysis

Types of Reactions: Cyclohexane-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Cyclohexane-1,4-diamine is distinguished from related compounds by its stereochemistry, substituent placement, and reactivity. Below is a detailed comparison:

Positional Isomers

Compound Amino Group Positions Molecular Formula Key Properties/Applications References
Cyclohexane-1,2-diamine 1,2 C₆H₁₄N₂ Higher steric strain; used in epoxy resins
Cyclohexane-1,3-diamine 1,3 C₆H₁₄N₂ Reduced symmetry; less common in pharmaceuticals
This compound 1,4 C₆H₁₄N₂ Balanced symmetry; cross-linking in polymers

Key Findings :

  • The 1,4 configuration provides optimal symmetry for forming stable coordination complexes and cross-linked polymers, unlike the strained 1,2 isomer .
  • Cyclohexane-1,3-diamine lacks a methyl group compared to 4-Methylcyclohexane-1,3-diamine, reducing steric hindrance and altering enzyme-binding efficiency .

Substituted Derivatives

Compound Substituent Molecular Formula Impact on Properties References
4-Methylthis compound Methyl at C4 C₇H₁₆N₂ Enhanced steric hindrance; altered receptor binding
N1-Methylthis compound Methyl on N1 C₇H₁₆N₂ Reduced basicity; modified solubility
This compound None C₆H₁₄N₂ Higher reactivity in cross-linking

Key Findings :

  • Methyl substitution at C4 (4-Methylthis compound) increases steric bulk, making it less effective in forming inclusion complexes compared to the parent compound .
  • N1-Methyl derivatives exhibit lower basicity due to reduced electron density on the amine group, impacting their use in acid-catalyzed reactions .

Cis vs. Trans Isomers

Property cis-Cyclohexane-1,4-diamine trans-Cyclohexane-1,4-diamine
Boiling Point Not reported Not reported
Molecular Weight 114.19 114.19
Stability Less stable More stable
Applications Limited in pharmaceuticals Preferred in drug synthesis

Key Findings :

  • The trans isomer is thermodynamically more stable due to reduced gauche interactions, making it preferable in medicinal chemistry for consistent pharmacokinetics .

Key Findings :

  • This compound derivatives show specificity for the ORL1 receptor, unlike linear diamines like hexane-1,6-diamine, which lack the rigidity for receptor binding .

Biological Activity

Cyclohexane-1,4-diamine (CHDA), also known as 1,4-diaminocyclohexane, is an organic compound characterized by its unique structure comprising two amine groups positioned on a cyclohexane ring. With the molecular formula C6H14N2C_6H_{14}N_2, CHDA has garnered attention in various fields, particularly in medicinal chemistry and polymer science. This article explores the biological activities of CHDA, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structure and Properties

This compound appears as a colorless to slightly yellow solid that is soluble in water and various organic solvents. Its structure allows for significant interactions through hydrogen bonding and ionic interactions, making it a versatile building block for various chemical applications.

Target Receptors:
One of the primary biological activities of CHDA involves its interaction with P2X3 receptors. These receptors are purinergic receptors that play crucial roles in neurotransmission and pain perception. Research indicates that CHDA acts as an antagonist at P2X3 receptors by inhibiting the binding of ATP, thereby modulating pain signaling pathways. This mechanism suggests potential applications in treating neuropathic pain and neurodegenerative diseases.

Pharmacological Pathways:
CHDA's ability to form metal complexes enhances its utility in biological studies. The compound can act as a ligand for various metal ions, which may lead to the development of new therapeutic agents with improved efficacy against certain diseases.

Antimicrobial Activity

Recent studies have assessed the antimicrobial properties of cyclohexane derivatives, including CHDA. For instance, complexes formed with transition metals have shown varying degrees of antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. These studies suggest that modifications to the CHDA structure can enhance its antimicrobial effectiveness .

CompoundAntibacterial ActivityTest Organisms
CHDA-Metal ComplexMedium-level activityE. coli, S. aureus
Control (Ampicillin)High activityE. coli, S. aureus

Case Studies

  • Neuropathic Pain Management:
    A study explored the potential of CHDA as a therapeutic agent for neuropathic pain by examining its effects on P2X3 receptor modulation. The findings indicated that CHDA significantly reduced pain responses in animal models, supporting its role as a candidate for further clinical development.
  • Polymer Applications:
    In the polyurethane industry, CHDA serves as an intermediate for synthesizing polyamide resins. The incorporation of CHDA into polymer chains alters the mechanical properties and thermal stability of the resulting materials, showcasing its utility beyond biological applications .

Synthesis and Chemical Reactions

This compound can be synthesized through various methods, including hydrogenation and substitution reactions. Below is a summary of some key synthetic pathways:

Reaction TypeReagentConditionsMajor Products
OxidationPotassium permanganateAcidic mediumCyclohexane-1,4-dione
ReductionLithium aluminum hydrideAnhydrous etherDerivatives of this compound
SubstitutionHalogens (e.g., Cl, Br)Presence of catalystHalogenated derivatives

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing cyclohexane-1,4-diamine?

this compound (CAS 3114-70-3) can be synthesized via reductive amination of cyclohexane-1,4-diketone precursors using ammonia and hydrogen gas in the presence of transition-metal catalysts (e.g., Raney nickel or palladium). Key parameters include:

  • Temperature : 80–120°C under hydrogen pressure (3–5 atm).
  • Solvent : Ethanol or methanol for improved solubility.
  • Molar ratios : A 1:2 ratio of diketone to ammonia ensures complete diamine formation . Table 1 : Synthesis Optimization Parameters
ParameterOptimal RangeImpact on Yield
Temperature100°CMaximizes reaction rate
Catalyst Loading5% w/w (Raney Ni)Reduces side products
Reaction Time12–24 hoursEnsures full conversion

Post-synthesis purification involves recrystallization from hot ethanol or column chromatography using silica gel .

Q. How can researchers characterize the structural properties of this compound?

Structural analysis typically employs:

  • X-ray Diffraction (XRD) : SHELX software (e.g., SHELXL-2018) is used for crystal structure refinement. The program handles hydrogen bonding and torsional angles, critical for confirming the chair conformation of the cyclohexane ring .
  • NMR Spectroscopy : 1^1H NMR (δ 1.2–1.8 ppm for axial/equatorial protons) and 13^{13}C NMR (δ 25–30 ppm for carbons adjacent to amine groups) confirm stereochemistry .
  • Mass Spectrometry : ESI-MS (m/z 142.24 for [M+H]+^+) validates molecular weight .

Q. What safety protocols are essential when handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation (amine vapors irritate mucous membranes).
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Storage : 2–8°C in amber glass vials to prevent photodegradation .
  • Waste Disposal : Neutralize with dilute HCl before aqueous disposal .

Advanced Research Questions

Q. How can this compound be utilized in metal complex formation, and what are the experimental design considerations?

The diamine acts as a bidentate ligand for transition metals (e.g., Zn(II), Co(II)). In a study by Barton et al., trans-N,N′-Bis(9-Phenyl-9-Xanthenyl)this compound formed stable complexes with Zn(II) under the following conditions:

  • pH : 7.0–7.5 (buffered with Tris-HCl).
  • Molar Ratio : 1:1 (metal:ligand) in methanol.
  • Characterization : UV-Vis (λ~450 nm for d-d transitions) and cyclic voltammetry confirm redox activity .

Q. What computational methods are effective for analyzing the conformational dynamics of this compound?

Molecular mechanics (MMFF94 force field) and DFT (B3LYP/6-31G*) simulations predict energy barriers between chair and twist-boat conformers. Key findings:

  • Energy Difference : ~6–8 kcal/mol favors the chair conformation.
  • Hydrogen Bonding : Axial amine groups stabilize the chair form via intramolecular interactions .

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies in bond lengths/angles often arise from disordered hydrogen atoms or twinning. SHELXL’s TWIN and HKLF5 commands refine twinned data, while ISOR restraints mitigate thermal motion artifacts. Cross-validation using independent datasets (e.g., synchrotron XRD) improves reliability .

Q. What methodologies enable the use of this compound in multi-component reactions for heterocyclic synthesis?

The diamine participates in Ugi-4CR (Ugi four-component reaction) with aldehydes, isocyanides, and carboxylic acids to form tetrazoles or imidazoles. Key steps:

  • Solvent : Dichloromethane or THF.
  • Catalyst : Lewis acids (e.g., ZnCl₂) accelerate cyclization.
  • Workup : Acidic extraction isolates protonated heterocycles .

Properties

IUPAC Name

cyclohexane-1,4-diamine
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InChI

InChI=1S/C6H14N2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIRRGRTJUUZHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
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DSSTOX Substance ID

DTXSID30185071, DTXSID70884854, DTXSID90883869
Record name 1,4-Diaminocyclohexane
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Record name 1,4-Cyclohexanediamine, cis-
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Molecular Weight

114.19 g/mol
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CAS No.

3114-70-3, 2615-25-0, 15827-56-2
Record name 1,4-Diaminocyclohexane
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Synthesis routes and methods

Procedure details

Analogously to Example 1, 2-(trans-4-amino-cyclohexyl-amino)-6-(3-chloro-phenyl-amino)-9-ethyl-9H-purine; FAB-MS: (M+H)+=386; HPLC: tret (grad20/2)=8.47 minutes, and 2-(cis-4-amino-cyclohexyl-amino)-6-(3-chloro-phenyl-amino)-9-ethyl-9H-purine; FAB-MS: (M+H)+=386; HPLC: tret (grad20/2)=9.37 minutes are obtained from 308 mg (1.00 mmol) of 2-chloro-6-(3-chloro-phenyl-amino)-9-ethyl-9H-purine [described in Stage 1.2] and 3.26 g (28.6 mmol) of 1,4-diamino-cyclohexane (cis/trans mixture) after 25 h at 100° C. and purification by means of column chromatography.
Name
2-(trans-4-amino-cyclohexyl-amino)-6-(3-chloro-phenyl-amino)-9-ethyl-9H-purine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( grad20/2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-(cis-4-amino-cyclohexyl-amino)-6-(3-chloro-phenyl-amino)-9-ethyl-9H-purine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

Cyclohexane-1,4-diamine
Cyclohexane-1,4-diamine
Cyclohexane-1,4-diamine
Cyclohexane-1,4-diamine
Cyclohexane-1,4-diamine
Cyclohexane-1,4-diamine

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